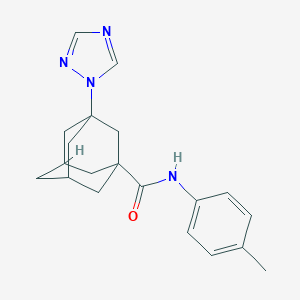
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a triazole-based molecule that belongs to the class of adamantane derivatives.
作用机制
The mechanism of action of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In cancer cells, this compound has been shown to inhibit the activity of tubulin, a protein that is essential for cell division. In fungal cells, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme that is essential for the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, this compound has been shown to disrupt cell membrane integrity, leading to cell death.
实验室实验的优点和局限性
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One potential direction is the further development of this compound as a drug candidate for the treatment of cancer and fungal infections. Another potential direction is the exploration of this compound as a catalyst for various chemical reactions. Additionally, the development of new materials based on this compound could also be an interesting area of research. Finally, further studies on the mechanism of action of this compound could provide valuable insights into its potential applications in various fields.
合成方法
The synthesis of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide is then treated with sodium nitrite and copper sulfate to produce the diazonium salt, which is subsequently reacted with 1H-1,2,4-triazole to yield this compound.
科学研究应用
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and fungal infections. This compound has also been explored for its potential use in the development of new materials, such as polymers and coatings. Additionally, this compound has been studied as a catalyst in various chemical reactions.
属性
分子式 |
C20H24N4O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24N4O/c1-14-2-4-17(5-3-14)23-18(25)19-7-15-6-16(8-19)10-20(9-15,11-19)24-13-21-12-22-24/h2-5,12-13,15-16H,6-11H2,1H3,(H,23,25) |
InChI 键 |
NNZAVINNKQNQAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)